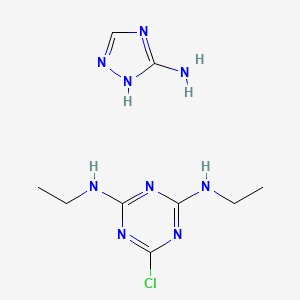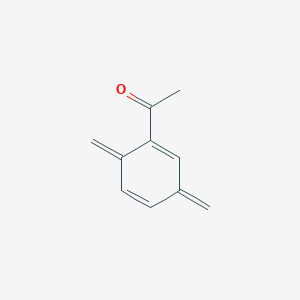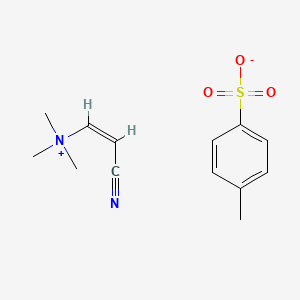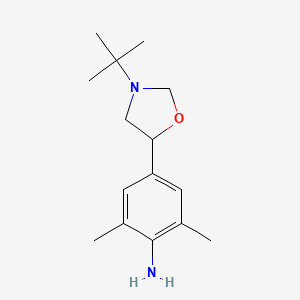
4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo-clenbuterol is a synthetic compound that belongs to the class of β2-adrenoceptor agonists It is structurally similar to clenbuterol, a well-known bronchodilator used to treat respiratory conditions such as asthma
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo-clenbuterol typically involves the reaction of a substituted phenylaminoethanol with a tert-butylamine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of cyclo-clenbuterol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo-clenbuterol undergoes various chemical reactions, including:
Oxidation: Cyclo-clenbuterol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert cyclo-clenbuterol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclo-clenbuterol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of cyclo-clenbuterol.
Aplicaciones Científicas De Investigación
Cyclo-clenbuterol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β2-adrenoceptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in pharmacology.
Medicine: Explored for its potential therapeutic applications in treating respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
Cyclo-clenbuterol exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs and skeletal muscles. Upon binding, cyclo-clenbuterol activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the bronchioles, improving airflow and breathing. Additionally, cyclo-clenbuterol has been shown to have anabolic effects on skeletal muscle, promoting muscle growth and reducing fat.
Comparación Con Compuestos Similares
Cyclo-clenbuterol is similar to other β2-adrenoceptor agonists, such as:
Clenbuterol: Both compounds have bronchodilator properties, but cyclo-clenbuterol may have different pharmacokinetic profiles and potency.
Albuterol: Another β2-adrenoceptor agonist used to treat asthma, but with a shorter duration of action compared to cyclo-clenbuterol.
Salmeterol: A long-acting β2-adrenoceptor agonist with a different chemical structure but similar therapeutic effects.
Propiedades
Número CAS |
1060803-25-9 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
4-(3-tert-butyl-1,3-oxazolidin-5-yl)-2,6-dimethylaniline |
InChI |
InChI=1S/C15H24N2O/c1-10-6-12(7-11(2)14(10)16)13-8-17(9-18-13)15(3,4)5/h6-7,13H,8-9,16H2,1-5H3 |
Clave InChI |
FJMSXUDQWAEDET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)C2CN(CO2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
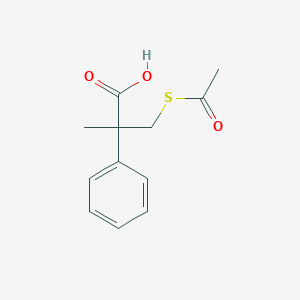
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
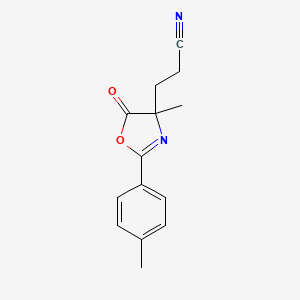
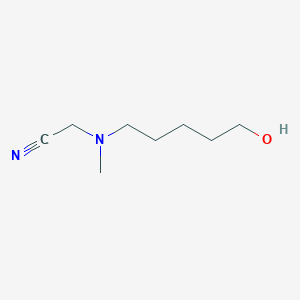

![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)

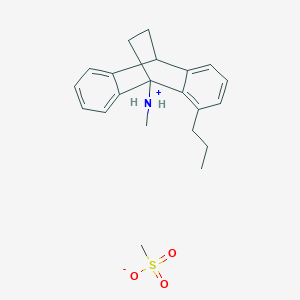
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
